Cas no 2228388-54-1 (1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine)

1-(4-Chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine is a specialized organic compound featuring a chloro-substituted imidazole ring linked to a cyclohexylmethanamine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and methyl groups on the imidazole ring enhance electrophilic properties, while the cyclohexylmethanamine backbone offers steric and electronic modulation, making it a versatile intermediate for further functionalization. Its well-defined molecular architecture allows for precise synthetic modifications, supporting the development of targeted bioactive molecules. The compound’s stability and solubility profile further facilitate its use in research and industrial processes requiring controlled reactivity.
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine structure
2228388-54-1 structure
商品名:1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine
CAS番号:2228388-54-1
MF:C11H18ClN3
メガワット:227.733721256256
CID:6292658
PubChem ID:165677183

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine
    • 2228388-54-1
    • EN300-2006764
    • [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
    • インチ: 1S/C11H18ClN3/c1-15-8-14-10(12)9(15)11(7-13)5-3-2-4-6-11/h8H,2-7,13H2,1H3
    • InChIKey: ROMIWFDJXBKBFO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C2(CN)CCCCC2)N(C)C=N1

計算された属性

  • せいみつぶんしりょう: 227.1189253g/mol
  • どういたいしつりょう: 227.1189253g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.8Ų

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2006764-1.0g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
1g
$1643.0 2023-06-01
Enamine
EN300-2006764-5.0g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
5g
$4764.0 2023-06-01
Enamine
EN300-2006764-0.25g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
0.25g
$1513.0 2023-09-16
Enamine
EN300-2006764-0.1g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
0.1g
$1447.0 2023-09-16
Enamine
EN300-2006764-2.5g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
2.5g
$3220.0 2023-09-16
Enamine
EN300-2006764-1g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
1g
$1643.0 2023-09-16
Enamine
EN300-2006764-5g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
5g
$4764.0 2023-09-16
Enamine
EN300-2006764-10g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
10g
$7065.0 2023-09-16
Enamine
EN300-2006764-0.5g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
0.5g
$1577.0 2023-09-16
Enamine
EN300-2006764-10.0g
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexyl]methanamine
2228388-54-1
10g
$7065.0 2023-06-01

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine 関連文献

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamineに関する追加情報

Compound CAS No: 2228388-54-1 - 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine

Compound CAS No: 2228388-54-1, also known as 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclohexylmethanamine, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclohexane ring with an imidazole moiety and a chlorine substituent. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.

The imidazole ring in this compound plays a crucial role in its chemical behavior. Imidazole is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the five-membered ring. In this case, the imidazole ring is substituted at position 4 with a chlorine atom and at position 1 with a methyl group, creating a 4-chloro-1-methylimidazole moiety. This substitution pattern influences the electronic properties of the imidazole ring, making it more electron-deficient at certain positions and potentially enhancing its ability to participate in various chemical reactions, such as nucleophilic or electrophilic attacks.

Attached to the imidazole ring is a cyclohexane ring, which introduces steric bulk and rigidity to the molecule. The cyclohexane ring is further substituted with a methanamine group (-CH₂NH₂), which adds an amine functionality to the compound. This amine group can participate in hydrogen bonding, making it potentially useful in pharmaceutical applications where hydrogen bonding is critical for bioavailability and target binding.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of antitumor agents and antiviral drugs. The combination of an imidazole ring with a cyclohexane-based structure has shown promise in modulating enzyme activity and inhibiting key pathways involved in disease progression.

From a synthetic perspective, the preparation of Compound CAS No: 2228388-54-1 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the preparation of the imidazole derivative, followed by coupling reactions to introduce the cyclohexane and methanamine groups. Advanced techniques such as microwave-assisted synthesis or catalytic methods are often employed to optimize reaction efficiency and minimize side products.

In terms of biological activity, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Preclinical studies have demonstrated selective cytotoxicity against cancer cell lines, suggesting its potential for further development into therapeutic agents.

Moreover, the presence of chlorine substituents on the imidazole ring enhances the compound's lipophilicity, which can improve its absorption properties when administered orally or through other routes. This makes it an attractive candidate for drug delivery systems that require optimal bioavailability.

Looking ahead, ongoing research is focused on optimizing the structure of Compound CAS No: 2228388-54-1 to enhance its pharmacokinetic properties while maintaining or improving its biological activity. Collaborative efforts between chemists and biologists are essential to fully harness the potential of this compound in addressing unmet medical needs.

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